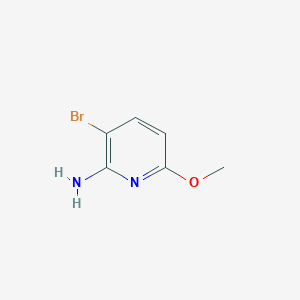

3-Bromo-6-methoxypyridin-2-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-6-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCBCUJWVNJPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634064 | |

| Record name | 3-Bromo-6-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511541-63-2 | |

| Record name | 3-Bromo-6-methoxy-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511541-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6-methoxypyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 6 Methoxypyridin 2 Amine and Its Analogs

Established Synthetic Routes and Reaction Pathways

Nucleophilic Aromatic Substitution Protocols

Nucleophilic aromatic substitution (SNAr) is a fundamental method for the synthesis of substituted pyridines. This approach is particularly effective for introducing amine functionalities onto the pyridine (B92270) ring. The reaction typically involves the displacement of a leaving group, such as a halogen, by a nucleophile. In the context of pyridine derivatives, the inherent electron-deficient nature of the ring facilitates these substitutions, especially at the 2- and 4-positions. ntu.edu.sgyoutube.com

For instance, the reaction of a halo-substituted pyridine with an amine can proceed to yield the corresponding aminopyridine. youtube.com These reactions are often carried out at elevated temperatures to overcome the energy barrier associated with disrupting the aromaticity of the pyridine ring. youtube.com The choice of solvent and base can significantly influence the reaction's efficiency and selectivity. clockss.org While traditional SNAr reactions on pyridines are well-established, newer protocols continue to be developed to improve substrate scope and reaction conditions. researchgate.net For example, a method utilizing sodium hydride in the presence of lithium iodide has been developed for the nucleophilic amination of methoxypyridines. ntu.edu.sg

It is important to note that the regioselectivity of SNAr on pyridines is a key consideration. Due to the electronic properties of the pyridine ring, nucleophilic attack is favored at the positions ortho and para to the nitrogen atom. ntu.edu.sg

Halogenation and Amination Strategies

The introduction of both a halogen and an amine group onto a pyridine ring is a common strategy for synthesizing compounds like 3-bromo-6-methoxypyridin-2-amine. This can be achieved through a sequence of halogenation and amination reactions, or by starting with a pre-functionalized pyridine ring.

Halogenation: The direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions such as high temperatures and the use of strong Lewis or Brønsted acids. These reactions can also lead to mixtures of regioisomers. More modern approaches, such as metalation-halogenation sequences, offer better regiocontrol but may require directing groups. An alternative strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for selective 3-halogenation of a range of substituted pyridines.

Amination: Amination of pyridines can be achieved through various methods. One approach involves the direct amination of pyridine N-oxides, which can be converted to 2-aminopyridines in a one-pot reaction using reagents like Ts2O and t-BuNH2, followed by deprotection. researchgate.net Another strategy is the base-promoted selective amination of polyhalogenated pyridines using water as a solvent, offering an environmentally friendly alternative to palladium-catalyzed methods. acs.org This method has been shown to be effective for a variety of fluoro-, bromo-, iodo-, and even chloro-pyridine derivatives, with amination occurring preferentially at the 2-position. acs.org

A summary of different amination strategies for pyridine derivatives is presented in the table below.

| Method | Reagents | Key Features |

| Direct Amination of Pyridine N-Oxides | Ts2O, t-BuNH2, TFA | One-pot synthesis of 2-aminopyridines with high yields and selectivity. researchgate.net |

| Base-Promoted Amination | NaOtBu, DMF, Water | Environmentally friendly, selective for the 2-position on polyhalogenated pyridines. acs.org |

| Phosphorus-Mediated Amination | Phosphonium salts, Sodium Azide | C-H bonds as precursors, selective for the 4-position. nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the synthesis of biaryl and heterobiaryl compounds, including substituted pyridines. acs.orgnobelprize.org This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nobelprize.orglibretexts.org

The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. libretexts.orgnih.gov It has been successfully applied to the synthesis of various pyridine derivatives, including those with amine substituents, often without the need for protecting the amine group. nih.govacs.org For example, a study demonstrated the efficient Suzuki cross-coupling of halogenated aromatics and heteroaromatics bearing a primary amine group with arylboronic and pyridylboronic acids. acs.org

The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The table below summarizes key aspects of the Suzuki-Miyaura reaction for synthesizing substituted pyridines.

| Component | Role | Examples |

| Organohalide | Electrophilic partner | Bromo- or chloropyridines acs.orgbeilstein-journals.org |

| Organoboron Reagent | Nucleophilic partner | Arylboronic acids, pyridylboronic acids acs.orgbeilstein-journals.org |

| Palladium Catalyst | Facilitates the coupling | Pd(PPh3)4, Pd(OAc)2/PCy3 acs.orgmdpi.com |

| Base | Activates the organoboron | K3PO4, Na2CO3 nih.govmdpi.com |

Advanced Synthetic Approaches and Process Optimization

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgyoutube.com The use of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds like pyridines. researchgate.net

In the context of synthesizing pyridine derivatives, microwave heating has been successfully applied to various reaction types. For example, the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process, can be performed in a single step under microwave irradiation, significantly reducing the reaction time. organic-chemistry.orgresearchgate.net Microwave conditions have also been utilized for the N-alkylation of pyrrolidine-fused chlorins, demonstrating the method's efficiency and potential for creating libraries of functionalized compounds. nih.gov Furthermore, microwave irradiation has been employed in the synthesis of key intermediates for biologically active molecules, such as in the Knorr-pyrazole synthesis and in bromination reactions. acs.org

The advantages of microwave-assisted synthesis include:

Rapid Heating: Microwaves directly heat the reaction mixture, leading to faster reaction rates. youtube.com

Improved Yields: In many cases, microwave synthesis provides higher product yields. youtube.com

Greener Chemistry: The efficiency of microwave heating can lead to reduced energy consumption and the possibility of using solvent-free conditions. organic-chemistry.orgyoutube.com

Continuous Flow Chemistry for Enhanced Efficiency and Scalability

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. nih.govdrreddys.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. escholarship.org

This technology has been successfully applied to the synthesis of various compounds, including pyridine derivatives. For instance, the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been adapted to continuous flow microwave reactors, enabling the one-step preparation of these heterocycles with good yields and regioselectivity. technologynetworks.combeilstein-journals.org The combination of flow chemistry with other technologies, such as Bayesian optimization, can further accelerate reaction optimization and exploration of new synthetic routes. nih.govescholarship.org

The benefits of continuous flow chemistry in the synthesis of pyridinamine and its analogs include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents. researchgate.net

Improved Control and Reproducibility: Precise control over reaction parameters leads to more consistent product quality. escholarship.org

Scalability: Reactions developed on a small scale in a flow reactor can often be scaled up by simply running the system for a longer duration. nih.gov

Integration of Processes: Flow chemistry allows for the integration of multiple reaction and purification steps into a single continuous process. drreddys.com

Stereoselective Synthesis of Enantiomers

One powerful approach is the use of chiral auxiliaries . This strategy involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. For instance, the synthesis of chiral piperidines has been achieved by employing carbohydrate-derived auxiliaries. nih.gov Although this example leads to a saturated ring system, the principle of using a chiral scaffold to direct subsequent transformations could be applied to the synthesis of chiral aminopyridines.

Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. This involves the use of a chiral catalyst to generate an enantiomerically enriched product. The development of chiral pyridine-aminophosphine ligands for asymmetric hydrogenation reactions showcases the potential of this strategy. rsc.org These ligands, themselves chiral pyridine derivatives, can be used in transition-metal catalysis to achieve high levels of enantioselectivity. The synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from pyridine-2-carboxaldehyde using a chiral sulfinamide is another pertinent example of catalytic enantioselective synthesis. youtube.com

Furthermore, enzymatic reactions offer a highly selective means to produce chiral amines. The use of transaminases for the asymmetric amination of ketones to produce chiral amines, including piperidine (B6355638) derivatives, is a well-established and green methodology that could be explored for the synthesis of chiral aminopyridines. google.com

Table 2: General Strategies for Stereoselective Synthesis of Chiral Pyridine Analogs

| Strategy | Description | Example Application | Reference |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Synthesis of chiral piperidines using carbohydrate auxiliaries. | nih.gov |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. | Enantioselective synthesis of chiral pyridine-aminophosphine ligands and (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine. | rsc.orgyoutube.com |

| Biocatalysis | Enzymes are used as chiral catalysts to perform highly selective transformations. | Asymmetric synthesis of (R)-3-amino piperidine derivatives using a transaminase. | google.com |

Challenges and Future Directions in Synthetic Development

The synthesis of functionalized pyridines like this compound is not without its challenges. A primary hurdle is achieving regioselectivity . The pyridine ring has multiple positions that can be functionalized, and controlling the exact site of reaction can be difficult. The electronic nature of the pyridine ring and the influence of existing substituents play a crucial role in directing incoming reagents, and often mixtures of isomers are obtained. chemrxiv.org

Another significant challenge lies in the development of efficient and general methods for the stereoselective synthesis of chiral aminopyridines. While general strategies exist, their application to specific, highly functionalized targets like this compound requires dedicated research and development. The creation of robust and highly selective catalysts for the asymmetric functionalization of the pyridine core remains an active area of investigation.

Future directions in this field are likely to focus on the development of more sustainable and efficient synthetic methods . This includes the use of earth-abundant metal catalysts, greener reaction media, and energy-efficient processes such as photochemical and electrochemical methods. researchgate.netnih.gov Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from simple starting materials, are also a promising avenue for the efficient synthesis of substituted 2-aminopyridines. benthamscience.comnih.gov

Furthermore, the late-stage functionalization of complex molecules containing a pyridine core is a highly desirable goal. This would allow for the rapid generation of diverse analogs for biological screening without the need for de novo synthesis. The development of novel C-H activation and cross-coupling methodologies will be instrumental in achieving this objective.

Reactivity Profiles and Reaction Mechanism Elucidation of 3 Bromo 6 Methoxypyridin 2 Amine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency, coupled with the inductive and resonance effects of the substituents, makes the carbon framework of 3-bromo-6-methoxypyridin-2-amine susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). imperial.ac.uk Conversely, electrophilic substitution on the pyridine ring is generally less favorable than on benzene (B151609) and typically requires forcing conditions.

Influence of Bromine and Methoxy (B1213986) Substituents on Electronic Properties and Reaction Pathways

The substituents on the pyridine ring of this compound have a profound impact on its electronic properties and, consequently, its reaction pathways. The amino group at the 2-position and the methoxy group at the 6-position are both strong electron-donating groups through resonance, increasing the electron density of the pyridine ring. nih.gov This enhanced electron density can, in some cases, facilitate electrophilic attack on the ring, although the inherent electron-deficient character of the pyridine nucleus remains a significant factor. imperial.ac.uk

Conversely, the bromine atom at the 3-position is an electron-withdrawing group primarily through its inductive effect, which deactivates the ring towards electrophilic substitution. However, its presence provides a crucial handle for a variety of cross-coupling reactions. cymitquimica.com The methoxy group not only influences the electronic properties but also enhances the solubility of the compound in organic solvents. cymitquimica.com

The interplay of these substituents creates a specific electron distribution that directs the regioselectivity of various reactions. For instance, the electron-donating groups can activate the ring for certain transformations while the bromine atom serves as a leaving group in others.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Amino (-NH2) | 2 | Electron-donating (resonance) | Activates the ring, acts as a nucleophile and directing group. nih.govrsc.org |

| Bromo (-Br) | 3 | Electron-withdrawing (induction) | Deactivates the ring towards electrophilic attack, serves as a leaving group in cross-coupling reactions. rsc.orgcymitquimica.com |

| Methoxy (-OCH3) | 6 | Electron-donating (resonance) | Activates the ring, enhances solubility. cymitquimica.com |

Investigation of Key Transformation Reactions

The unique substitution pattern of this compound allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis.

Functional Group Interconversions at the Halogen Center

The bromine atom at the 3-position is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a C-C bond by coupling the bromopyridine with an organoboron compound. While specific studies on this compound are not prevalent, extensive research on similar bromopyridines demonstrates the versatility of this reaction. For instance, the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in moderate to good yields. researchgate.netmdpi.com This suggests that this compound would be a suitable substrate for such transformations. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. researchgate.netresearchgate.netrsc.org

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromopyridine with an amine in the presence of a palladium catalyst. This is a powerful tool for the synthesis of more complex amino-substituted pyridines. The Buchwald-Hartwig amination of 2-bromopyridines with various amines has been well-documented, highlighting the feasibility of this transformation. chemspider.comamazonaws.com

Reactions Involving the Amino Functionality

The amino group at the 2-position is a versatile functional group that can undergo a variety of reactions.

Acylation: The amino group can be readily acylated to form the corresponding amide. For example, the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) yields N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This transformation is often used as a protecting strategy or to modify the electronic properties of the molecule.

Diazotization: While not explicitly reported for this specific molecule, 2-aminopyridines can undergo diazotization upon treatment with nitrous acid to form a diazonium salt. These intermediates are highly reactive and can be converted into a variety of other functional groups.

Directing Group in Cyclization Reactions: The amino group can act as a directing group in transition metal-catalyzed C-H activation and cyclization reactions, facilitating the synthesis of fused heterocyclic systems. N-aryl-2-aminopyridines are known to form stable complexes with transition metals, leading to cyclization and functionalization. rsc.org

Ring Modifications and Annulations

The reactive sites on this compound can be exploited to construct fused ring systems, leading to more complex heterocyclic structures. A key example is the synthesis of pyrido[2,3-b]pyrazines, which are of interest due to their potential biological activities. nih.gov The condensation of a 2,3-diaminopyridine (B105623) derivative with a 1,2-dicarbonyl compound is a common strategy to form the pyrazine (B50134) ring. acs.org In the case of this compound, the amino group at C2 and a potential amino group introduced at C3 (after displacement of the bromine) could serve as the precursors for such cyclizations. Multicomponent reactions involving 2-aminopyrazines have been shown to be an effective method for synthesizing substituted pyrido[2,3-b]pyrazines. nih.govrsc.org

Mechanistic Studies and Transition State Analysis

Detailed mechanistic studies and transition state analyses for reactions involving this compound are not extensively reported. However, insights can be drawn from computational studies on related substituted pyridines and general mechanistic principles of the key reactions.

For Suzuki-Miyaura cross-coupling reactions , the generally accepted mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromopyridine.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, and the C-C bond is formed, regenerating the Pd(0) catalyst.

Density Functional Theory (DFT) studies on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine have been used to analyze the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential to understand the reactivity and reaction pathways. researchgate.netmdpi.com Such computational approaches can elucidate the electronic effects of the substituents on the transition states and intermediates of the catalytic cycle.

For the Buchwald-Hartwig amination , the catalytic cycle is similar, involving oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation to form a palladium-amido complex. Reductive elimination from this complex then furnishes the aminated product and regenerates the catalyst.

The electronic nature of the substituents on the pyridine ring can significantly influence the rates and efficiencies of these catalytic cycles. Electron-donating groups can facilitate the initial oxidative addition step, while steric hindrance around the reaction centers can impact ligand association and the subsequent steps. rsc.org

Advanced Spectroscopic Characterization and Structural Investigations

Vibrational Spectroscopic Analysis for Molecular Structure and Functional Group Identification (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, scissoring, etc.).

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at predictable frequencies, making FT-IR an excellent tool for qualitative analysis. For 3-Bromo-6-methoxypyridin-2-amine, key expected absorption bands would include the N-H stretching vibrations of the primary amine, C-H stretching from the aromatic ring and the methoxy (B1213986) group, C=C and C=N stretching vibrations within the pyridine (B92270) ring, and C-O and C-Br stretching vibrations. Primary aromatic amines typically show two N-H stretching bands (asymmetric and symmetric) in the range of 3300-3500 cm⁻¹. tsijournals.com

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, often making it better for detecting vibrations of non-polar bonds and symmetric stretches. In the context of this compound, Raman spectroscopy would be particularly useful for observing the pyridine ring breathing modes and the C-Br stretch.

Based on established ranges for similar structures, the predicted vibrational frequencies are summarized below. tsijournals.comacs.orgresearchgate.net

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | ~3450-3500 | FT-IR, Raman |

| N-H Symmetric Stretch | -NH₂ | ~3350-3400 | FT-IR, Raman |

| Aromatic C-H Stretch | Pyridine Ring | ~3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | -OCH₃ | ~2850-2960 | FT-IR, Raman |

| N-H Scissoring | -NH₂ | ~1610-1650 | FT-IR |

| C=C, C=N Ring Stretch | Pyridine Ring | ~1400-1600 | FT-IR, Raman |

| C-O-C Asymmetric Stretch | -OCH₃ | ~1230-1270 | FT-IR |

| C-N Stretch | Ar-NH₂ | ~1260-1330 | FT-IR |

| C-Br Stretch | Ar-Br | ~500-650 | FT-IR, Raman |

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Complete Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, four distinct signals are expected: two for the aromatic protons, one for the amine protons, and one for the methoxy protons.

Aromatic Protons (H-4, H-5): The pyridine ring has two adjacent protons. They will appear as two distinct doublets in the aromatic region (typically δ 6.0-8.5 ppm). Due to the ortho and para electron-donating effects of the amino and methoxy groups, and the deshielding effect of the ring nitrogen and bromine, their exact shifts can be predicted. The proton at C5 will likely be upfield relative to the proton at C4.

Amine Protons (-NH₂): The two protons of the amino group will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but is often found in the δ 4.0-5.5 ppm range for aromatic amines.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will give rise to a sharp singlet, expected around δ 3.8-4.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-4 | ~7.3-7.6 | d (Doublet) | 1H |

| H-5 | ~6.4-6.7 | d (Doublet) | 1H |

| -NH₂ | ~4.5-5.5 (broad) | s (Singlet) | 2H |

| -OCH₃ | ~3.9 | s (Singlet) | 3H |

¹³C NMR spectroscopy details the carbon skeleton of the molecule. Given the lack of symmetry, six distinct signals are expected for the six carbon atoms of this compound. The chemical shifts are heavily influenced by the attached substituents. acs.orgmdpi.com

C2, C3, C6: These carbons are directly bonded to heteroatoms or electronegative groups. C2 (bonded to N and NH₂) and C6 (bonded to N and OCH₃) are expected to be significantly downfield. C3, bearing the bromine atom, will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," but its position can be variable.

C4, C5: These are standard aromatic carbons bonded to hydrogen. Their shifts will be influenced by the neighboring substituents.

-OCH₃: The carbon of the methoxy group will appear in the aliphatic region, typically around δ 55-60 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~158-162 |

| C3 | ~95-100 |

| C4 | ~140-145 |

| C5 | ~110-115 |

| C6 | ~155-160 |

| -OCH₃ | ~53-58 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). A COSY spectrum of this molecule would show a cross-peak connecting the signals of the H-4 and H-5 protons, confirming their adjacency on the pyridine ring. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹J_CH coupling). libretexts.org An HSQC spectrum would definitively link the ¹H signals to their corresponding ¹³C signals: H-4 to C-4, H-5 to C-5, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2 or 3 bonds, ²J_CH and ³J_CH). It is exceptionally powerful for piecing together the molecular framework. youtube.com Key expected HMBC correlations would include:

The methoxy protons (-OCH₃) correlating to the C-6 carbon.

The H-5 proton correlating to C-3 and C-4.

The H-4 proton correlating to C-2, C-5, and C-6.

The amino protons (-NH₂) correlating to C-2 and C-3.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound (C₆H₇BrN₂O), the theoretical monoisotopic mass of the protonated molecular ion [M+H]⁺ is 201.98146 Da. uni.lu

A key feature in the mass spectrum will be the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks for the molecular ion: an [M+H]⁺ peak and an [M+2+H]⁺ peak of almost equal intensity, separated by 2 Da. This is a definitive signature for a monobrominated compound. miamioh.edulibretexts.org

Analysis of the fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule under electron impact (EI) or collision-induced dissociation (CID) would likely involve:

Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.

Loss of a bromine radical (•Br) to yield an [M-79/81]⁺ ion.

Cleavage of the methoxy group as formaldehyde (B43269) (CH₂O), a common rearrangement for ortho- or para-methoxy anilines.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z (Monoisotopic) | Comment |

|---|---|---|---|

| [M+H]⁺ | C₆H₈⁷⁹BrN₂O⁺ | 202.9815 | Molecular Ion |

| [M+2+H]⁺ | C₆H₈⁸¹BrN₂O⁺ | 204.9794 | Bromine Isotope Peak |

| [M-CH₃]⁺ | C₅H₄⁷⁹BrN₂O⁺ | 186.9556 | Loss of methyl radical |

| [M-Br]⁺ | C₆H₇N₂O⁺ | 123.0553 | Loss of bromine radical |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of all atoms can be determined.

As of now, a publicly accessible crystal structure for this compound has not been reported. However, if such an analysis were performed, it would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-O, C-Br) and bond angles, confirming the geometry of the pyridine ring and its substituents.

Torsion Angles and Conformation: The dihedral angles would define the orientation of the methoxy and amino groups relative to the pyridine ring.

Intermolecular Interactions: Crucially, it would reveal how the molecules pack in the crystal lattice. It is highly probable that the amino group would participate in intermolecular hydrogen bonding, where the N-H acts as a donor and the pyridine ring nitrogen of an adjacent molecule acts as an acceptor (N-H···N). These interactions are fundamental to understanding the solid-state properties of the material.

Computational Chemistry and Theoretical Modeling of 3 Bromo 6 Methoxypyridin 2 Amine

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule like 3-Bromo-6-methoxypyridin-2-amine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

These calculations would also provide a wealth of information about the molecule's electronic properties. Key parameters that would be determined include the total energy, dipole moment, and the distribution of electronic charge. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a detailed and accurate description of the molecule's electronic structure.

Frontier Molecular Orbital (FMO) theory is a critical component of understanding a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests that the molecule is more reactive and can be easily polarized. For this compound, FMO analysis would reveal the regions of the molecule most likely to participate in chemical reactions. The electron density distribution of these orbitals would indicate the probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes. Specific values for this compound are not available in the searched literature.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted over the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote areas with intermediate potential. For this compound, the MEP surface would highlight the electronegative nitrogen and oxygen atoms as potential sites for electrophilic interaction, while the hydrogen atoms of the amine group would likely show positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions contribute to the stability of the molecule. For this compound, NBO analysis would quantify the strength of the various bonds and the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the pyridine (B92270) ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can predict various spectroscopic properties of a molecule with a good degree of accuracy. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted and compared with experimental data to confirm the molecular structure.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths of maximum absorption (λmax). For this compound, these predictions would be valuable for its characterization.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| UV-Vis | λmax (nm) | Data not available |

Note: This table is for illustrative purposes. Specific values for this compound are not available in the searched literature.

Reactivity Indices and Mechanistic Insights from Quantum Chemical Studies

Quantum chemical calculations can provide a range of reactivity descriptors that help in understanding the chemical behavior of a molecule. These global reactivity indices, derived from the HOMO and LUMO energies, include electronegativity (χ), chemical hardness (η), and global softness (S). Local reactivity descriptors, such as the Fukui functions, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

These indices would be instrumental in predicting the reactivity of this compound and in providing insights into the mechanisms of reactions it might undergo.

Molecular Dynamics Simulations for Conformational Behavior and Solvent Effects

While DFT provides information about a molecule in a static, gas-phase environment, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time, including conformational changes and interactions with solvent molecules. By simulating the motion of atoms and molecules, MD can provide a more realistic picture of the molecule's behavior in a solution.

For this compound, MD simulations could be used to study the rotational barriers of the methoxy (B1213986) and amine groups, identify the most stable conformers in different solvents, and analyze the hydrogen bonding network with solvent molecules. This information is crucial for understanding its behavior in a biological or chemical system.

Applications in Organic Synthesis and Material Science

Utilization as a Key Building Block for Diverse Heterocyclic Systems

3-Bromo-6-methoxypyridin-2-amine serves as a valuable intermediate for creating a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry. lookchem.com The strategic placement of the amino and bromo groups allows for sequential reactions to build new ring systems.

A notable application is in the synthesis of adenosine (B11128) receptor antagonists. Research has shown its use in the preparation of 5-methoxy-8-aryl- lookchem.comambeed.comambeed.comtriazolo[1,5-a]pyridine derivatives. google.com In this process, the 2-amino group of the parent molecule is crucial for forming the fused triazole ring, while the 3-bromo position provides a handle for introducing various aryl groups via cross-coupling reactions. This modular synthesis allows for the creation of a library of compounds to test for biological activity. The compound's role as a foundational unit is critical for accessing these complex heterocyclic scaffolds. lookchem.comgoogle.com

Precursor for the Synthesis of Ligands for Coordination Chemistry

The structure of this compound is well-suited for its use as a precursor in the development of specialized ligands. bldpharm.com The nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group can both act as donor sites for coordination with metal ions or as points of attachment for building larger ligand structures.

This compound has been specifically identified as a key intermediate in the synthesis of adenosine receptor ligands. google.com In this context, the molecule acts as a scaffold which, after further modification, binds to the active site of a biological receptor. While this pertains to binding with a biological macromolecule rather than a metal center, the principles of molecular recognition and binding are fundamental to ligand design. Furthermore, pyridines and aminopyridines are widely used classes of achiral nitrogen ligands in coordination chemistry, suggesting the potential for derivatives of this compound to be used in catalysis or material science applications requiring metal complexes. ambeed.com

Scaffold in the Development of Novel Organic Materials with Tunable Electronic Properties

While direct research on using this compound for organic materials is not extensively documented, its chemical architecture offers significant potential for this field. The pyridine ring is an electron-deficient aromatic system, and its electronic properties are heavily influenced by its substituents.

The molecule possesses both an electron-donating amino group and an electron-donating methoxy (B1213986) group, which increase the electron density of the π-system. The bromine atom, while having a complex electronic effect, serves primarily as a versatile synthetic handle. This combination allows for the precise tuning of the molecule's electronic and optical properties through targeted chemical modifications. For instance, replacing the bromine atom with various aryl groups or π-conjugated systems via cross-coupling reactions could systematically alter the HOMO-LUMO gap, leading to materials with tailored conductivity or photophysical characteristics for use in applications like organic electronics.

Design and Synthesis of Functionalized Derivatives for Specific Chemical Transformations

The primary utility of this compound is as a platform for creating functionalized derivatives. lookchem.com The different reactivity of its functional groups enables chemists to perform selective transformations.

The Bromo Group: The carbon-bromine bond at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and vinyl groups (e.g., via Suzuki, Stille, or Sonogashira coupling), fundamentally altering the molecular structure. This is the key step in creating the 8-aryl- lookchem.comambeed.comambeed.comtriazolo[1,5-a]pyridine derivatives mentioned previously. google.com

The Amino Group: The 2-amino group is a potent nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. Its most significant role is as a nitrogen source in cyclization reactions to form fused heterocyclic systems, such as the triazole ring in the synthesis of adenosine receptor ligands. google.com

This dual functionality makes this compound a highly adaptable starting material for building complex target molecules with specific, pre-determined functions.

Medicinal Chemistry and Biological Activity Investigations

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of a lead compound with its biological target. For derivatives of the 3-Bromo-6-methoxypyridin-2-amine scaffold, these studies have involved the systematic modification of the core structure and the evaluation of the resulting analogs' biological activities.

The synthesis of analogs is fundamental to SAR studies. Various synthetic strategies have been employed to create libraries of compounds based on the aminopyridine core. For instance, a five-step synthetic sequence has been utilized to prepare 2,6,8-substituted Imidazo[1,2-a]pyridine derivatives, starting from 2-aminopyridine (B139424) precursors. nih.gov This process involves electrophilic bromination, cyclization with ethyl 3-bromopyruvate, and subsequent hydrolysis. nih.gov

Another approach involves the reaction of aminopyridine derivatives with sulfonyl chlorides. For example, N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide was synthesized by reacting 5-bromo-2-methoxypyridin-3-amine (B1520566) with 2,4-difluorobenzenesulfonyl chloride in pyridine (B92270). nih.govmdpi.com The optimization of such compounds has been guided by the hypothesis that the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure exhibits strong inhibitory activity against certain enzymes. mdpi.com

Furthermore, SAR exploration of pyridine-3-carbonitrile (B1148548) derivatives has shown that the nature and position of substituents significantly impact cytotoxic activity. mdpi.com For example, replacing an aromatic substituent with groups like 4-bromobenzene or introducing both bromo and methoxy (B1213986) groups can modulate the compound's potency against cancer cell lines. mdpi.com

| Starting Material | Synthetic Modification | Resulting Analog | Yield | Reference |

| 2-aminopyridine derivatives | Electrophilic aromatic substitution with NBS, then cyclization with ethyl 3-bromopyruvate | Ethyl 8-bromo-Imidazo[1,2-a]pyridine-2-carboxylate derivatives | Not specified | nih.gov |

| 5-bromo-2-methoxypyridin-3-amine | Reaction with 2,4-difluorobenzenesulfonyl chloride | N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide | 91% | mdpi.com |

| 4-(phenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | Substitution with 4-bromobenzene | 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | 67% | mdpi.com |

| 4-(phenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | Substitution with 3-bromo-4-methoxybenzene | 4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | 75% | mdpi.com |

Molecular docking is a computational technique frequently used to predict the binding mode and affinity of a small molecule to a biological target. This method has been applied to various pyridine derivatives to understand their interactions at a molecular level.

For instance, molecular docking studies have been performed on Schiff base ligands derived from 6-methoxypyridine-3-amine to predict their binding to bacterial proteins. semanticscholar.org These studies help in identifying key amino acid residues involved in non-bonded interactions. semanticscholar.org Similarly, docking studies on 6-amino-3-bromo-2-methylpyridine (B189396) have been used to calculate minimum binding energies and to understand hydrogen bond interactions with target enzymes like cyclooxygenase (COX). researchgate.net

In the context of bromodomain inhibitors, molecular docking simulations were conducted on 3-bromo-2-hydroxypyridine (B31989) to explore its interactions with the active sites of BRD2 inhibitors (PDB IDs: 5IBN, 3U5K, 6CD5). researchgate.netnih.gov Such computational analyses are valuable for rational drug design and for predicting the potential biological activity of novel compounds. researchgate.netnih.gov

Evaluation of Therapeutic Potential and Biological Effects

The therapeutic potential of compounds derived from the this compound scaffold has been investigated across several disease areas, including cancer and neurodegenerative disorders.

Derivatives of methoxypyridine have demonstrated promising anticancer properties. SAR studies on pyridine-3-carbonitrile derivatives revealed that specific substitutions enhance their cytotoxic activity against cancer cell lines. mdpi.com For example, compound 5i, which features bromo and methoxy substitutions, exhibited notable activity. mdpi.com

Thienopyrimidines, which are bioisosteres of purines, have also been investigated for their antiproliferative effects. nih.gov Certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have shown significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov Compound 2 from one study showed a potent antiproliferative effect on the MCF-7 cell line with an IC50 value of 0.013 µM. nih.gov The combination of a 1,2,3-triazole moiety with a pyridine structure has also been explored as a strategy to develop novel agents against lung cancer. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles (5a-i) | Not specified | 1 - 5 µM | mdpi.com |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 | 0.013 µM | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MDA-MB-231 | 0.056 µM | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 3) | MCF-7 | Not specified (SI = 19.3) | nih.gov |

| 1,2,3-Triazole–containing chalcone (B49325) derivatives (7a,c) | A549 | 8.67 and 9.74 µM | nih.gov |

The methoxypyridin-amine scaffold is a key structural element in the development of agents for neurodegenerative diseases. A significant area of research has been the design of positron emission tomography (PET) probes for imaging α-synuclein aggregates, a hallmark of Parkinson's disease. nih.gov

Researchers have designed and synthesized a series of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives. nih.gov Several of these compounds, such as 7f, 7j, and 8i, demonstrated high binding affinity for α-synuclein. nih.gov PET imaging studies in non-human primates confirmed that these tracers could penetrate the blood-brain barrier. nih.gov Specifically, [125I]8i was found to be a potent radioligand with a Kd value of 5 nM for α-synuclein in brain tissues from Parkinson's disease patients, showing selectivity over tissues from Alzheimer's disease patients or healthy controls. nih.gov These findings highlight the potential of this chemical scaffold in developing diagnostics for Parkinson's disease. nih.gov

The this compound framework and its analogs have been evaluated as inhibitors of various enzymes implicated in disease.

Derivatives of this scaffold have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) / mammalian target of rapamycin (B549165) (mTOR) pathway, which is a key target in cancer therapy. mdpi.com A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as PI3K/mTOR dual inhibitors. mdpi.com Similarly, 2,6,8-substituted Imidazo[1,2-a]pyridine derivatives, synthesized from a bromo-methoxypyridin-amine precursor, have been identified as potent PI3Kα inhibitors. nih.gov

Furthermore, related heterocyclic systems have shown inhibitory activity against other enzymes. Thieno[2,3-d]pyrimidines have been reported to act as thymidylate synthase inhibitors. nih.gov In other studies, 3-aminobenzo[b]thiophene-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines have emerged as inhibitors of LIM domain kinase 1 (LIMK1). researchgate.net Computational studies have also suggested that 3-bromo-2-hydroxypyridine could act as a bromodomain inhibitor. researchgate.netnih.gov

| Compound Class | Target Enzyme | Inhibitory Activity | Reference |

| Sulfonamide methoxypyridine derivatives | PI3K/mTOR | Potent dual inhibitors | mdpi.com |

| 2,6,8-substituted Imidazo[1,2-a]pyridine derivatives | PI3Kα | Potent inhibitors | nih.gov |

| Thieno[2,3-d]pyrimidines | Thymidylate synthase | Inhibitory activity reported | nih.gov |

| 3-aminobenzo[b]thiophene-2-carboxamides | LIMK1 | Identified as inhibitors | researchgate.net |

| 4-aminobenzothieno[3,2-d]pyrimidines | LIMK1 | Identified as inhibitors | researchgate.net |

| 3-bromo-2-hydroxypyridine | Bromodomains (computational) | Potential inhibitor | researchgate.netnih.gov |

Antimicrobial and Antifungal Properties

While direct studies on the antimicrobial and antifungal properties of this compound are not extensively documented in publicly available literature, research on analogous compounds suggests its potential in this domain. The 2-aminopyridine scaffold is a prevalent structural motif in drug discovery and is found in numerous pharmaceuticals. acs.org The presence of a bromine atom and a methoxy group on the pyridine ring is anticipated to modulate its biological activity.

Investigations into derivatives provide insights. For instance, a Schiff base synthesized from the related compound 6-methoxypyridin-3-amine, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, and its metal complexes have been screened for antimicrobial activity against various bacterial species including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae. nih.govnih.gov The study revealed that the Schiff base ligand itself demonstrated notable antibacterial activity, suggesting that the core methoxypyridine amine structure contributes to this effect. nih.gov

Furthermore, studies on other substituted 2-amino-3-cyanopyridines have shown promising antimicrobial and antifungal activities against a panel of pathogenic strains. researchgate.net The introduction of a bromo-substituent, in particular, has been noted in other heterocyclic structures, such as 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives, to confer significant antifungal properties. nih.gov This supports the hypothesis that the bromo- and methoxy-functionalization of the 2-aminopyridine core in this compound could lead to compounds with valuable antimicrobial and antifungal profiles, making it a key intermediate for developing new antibacterial agents. pipzine-chem.com

Antithrombolytic Activity

The potential for this compound to exhibit antithrombolytic (anticoagulant) activity is inferred from research on various pyridine-containing compounds. Although direct experimental data on this specific molecule is scarce, the pyridine nucleus is a component of molecules that have demonstrated effects on blood coagulation and platelet aggregation.

For example, certain substituted azoloazines, which can be structurally related to pyridines, have shown anticoagulant activity, with some compounds demonstrating an ability to prolong thrombin time at levels comparable to or exceeding the reference drug dabigatran (B194492) etexilate. nih.gov Other research has identified pyrazinyl-substituted aminoazoles as covalent inhibitors of thrombin, a key enzyme in the coagulation cascade. acs.org Additionally, studies on different heterocyclic systems, such as 1,4-dihydropyridines and pyridyl-substituted silylisoxazolines, have reported platelet aggregation inhibitory and in vivo antithrombotic activities. scilit.com These findings collectively suggest that the pyridine scaffold can be a viable pharmacophore for the development of novel antithrombotic agents.

Biofilm Inhibition Activity

Research into the biofilm inhibition properties of this compound is not directly available. However, studies on compounds with similar structural features, such as bromine substitution and heterocyclic rings, indicate a potential for this activity. Bacterial biofilms present a significant challenge in treating persistent infections, and compounds that can disrupt their formation are of great interest.

Studies have shown that brominated compounds, such as bromopyrrole alkaloids isolated from marine sponges and synthetic brominated furanones, can significantly inhibit biofilm formation in Gram-negative bacteria like E. coli. nih.govpsu.edu These compounds were found to act through non-microbicidal mechanisms, suggesting they interfere with bacterial signaling pathways like quorum sensing. nih.govpsu.edu Similarly, research on multisubstituted pyrimidines has demonstrated their effectiveness in reducing both the viability of bacteria within biofilms and the total biofilm biomass of Staphylococcus aureus. nih.gov These examples highlight that both the halogen substitution and the core heterocyclic structure are features found in known biofilm inhibitors.

Haemolytic Activity

There is no publicly available scientific literature detailing the haemolytic activity of this compound. This type of study is crucial for assessing the biocompatibility of a compound, as haemolytic activity indicates potential damage to red blood cells.

Elucidation of Molecular Mechanisms of Action in Biological Systems

The molecular mechanisms of this compound have not been directly elucidated. However, based on its structural components—a 2-aminopyridine ring, a bromine atom, and a methoxy group—and research on related molecules, potential mechanisms can be inferred. The 2-aminopyridine moiety is a key structural element in many biologically active compounds. nih.govwikipedia.org

In the context of antimicrobial action, molecular docking studies on derivatives have provided insights. For example, in silico analysis of a Schiff base derived from 6-methoxypyridin-3-amine showed good binding affinity with bacterial proteins through hydrogen bonding and hydrophobic interactions. nih.govmdpi.com For other pyridine derivatives, molecular docking has been used to explore their potential as inhibitors of enzymes like EGFR kinase, which is relevant in cancer research. nih.govnih.gov

If the compound were to exhibit antithrombotic activity, a likely mechanism, based on studies of similar compounds, would be the inhibition of key enzymes in the coagulation cascade, such as thrombin (Factor IIa). acs.org The mechanism often involves the inhibitor binding to the active site of the enzyme, blocking its function.

The chemical reactivity of the functional groups is also key. The amino group can act as a nucleophile, while the bromine atom can participate in various coupling reactions, making the compound a versatile building block for synthesizing more complex molecules with specific biological targets. pipzine-chem.com

Pharmacokinetic Profiles and Drug-Likeness Assessment in Preclinical Models

While in vivo pharmacokinetic studies on this compound are not available, in silico (computational) methods are widely used to predict the drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds in early-stage drug discovery.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The ADME profile of a compound is critical for its development as a potential drug. Predictions for this compound and its derivatives are based on computational models. These models use the chemical structure to estimate various physicochemical and pharmacokinetic parameters. Studies on a range of pyridine and pyrimidine (B1678525) derivatives have demonstrated the utility of these in silico predictions. nih.govauctoresonline.orgmdpi.com

For this compound, publicly available databases provide some predicted properties. For instance, the XLogP3 value, a measure of lipophilicity, is computed to be 1.5, which is within the range for good oral bioavailability according to Lipinski's rule of five. nih.gov

The table below summarizes key in silico predicted ADME and physicochemical properties for this compound, based on data from computational models.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 203.04 g/mol nih.gov | Complies with Lipinski's rule (<500), suggesting good absorption. |

| XLogP3 | 1.5 nih.gov | Indicates optimal lipophilicity for cell membrane permeability. |

| Hydrogen Bond Donors | 1 nih.gov | Complies with Lipinski's rule (≤5), favoring absorption. |

| Hydrogen Bond Acceptors | 3 nih.gov | Complies with Lipinski's rule (≤10), favoring absorption. |

| Polar Surface Area | 48.1 Ų nih.gov | Suggests good intestinal absorption and blood-brain barrier penetration. |

| Rotatable Bonds | 1 nih.gov | Low number indicates conformational rigidity, often favorable for binding. |

These computational predictions suggest that this compound possesses a favorable drug-like profile. The predicted properties indicate a high likelihood of good intestinal absorption and cell membrane permeability. However, these are theoretical predictions and would require experimental validation through in vitro and in vivo studies.

Blood-Brain Barrier (BBB) Permeability Studies

The ability of a small molecule to cross the BBB is largely dependent on factors such as its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. Generally, compounds with a molecular weight under 400-500 Da and high lipophilicity are more likely to passively diffuse across the BBB.

The predicted physicochemical properties of this compound suggest a degree of lipophilicity that might favor BBB penetration. For instance, its predicted XlogP value, a measure of lipophilicity, is approximately 1.5. uni.luuni.lu While this value is moderate, it falls within a range that is often associated with CNS-active compounds.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C6H7BrN2O | uni.lu |

| Molecular Weight | 203.04 g/mol | pipzine-chem.com |

| XlogP | 1.5 | uni.luuni.lu |

| Hydrogen Bond Donors | 1 (from the amine group) | Inferred from structure |

| Hydrogen Bond Acceptors | 3 (2 from the pyridine nitrogen and methoxy oxygen, 1 from the amine nitrogen) | Inferred from structure |

Research on other aminopyridine derivatives has shown that this class of compounds can be designed to cross the BBB. For instance, 4-aminopyridine (B3432731) is known to be widely distributed in the body, including the brain, where it exerts its effects as a potassium channel blocker. epa.gov The toxicity of some aminopyridines is in part due to their ability to cause convulsions, indicating CNS penetration. epa.gov

Toxicity and Safety Profile Investigations (General Research Area)

Detailed in-vivo toxicological studies specifically for this compound are not extensively documented in publicly accessible research. The primary source of safety information comes from safety data sheets (SDS) provided by chemical suppliers. These documents consistently classify the compound as harmful if swallowed and as an irritant to the skin, eyes, and respiratory system. lookchem.com

The general toxicity of aminopyridines is well-established, with some members of this class known to be acutely toxic. epa.gov For example, 2-aminopyridine is considered toxic by all routes of exposure and is a severe skin and eye irritant. epa.gov 4-aminopyridine is also known for its acute toxicity. nih.govresearchgate.net

For a more nuanced understanding, the toxicological profile of a structurally similar compound, 6-methoxy-2-methylamino-3-aminopyridine HCl, which has been assessed for its use in hair dye formulations, can be considered. europa.euindustrialchemicals.gov.au It is important to note that while structurally related, the toxicological profile of this compound may not be identical to that of this compound.

In studies on 6-methoxy-2-methylamino-3-aminopyridine HCl, the undiluted substance caused slight skin erythema, which was reversible. europa.eu A 5% solution of the compound did not cause any irritation to the cornea, iris, or conjunctiva in rabbit eye irritation studies. europa.eu In a 21-day oral toxicity study in rats, adverse effects were noted at doses of 75 mg/kg bw/day and higher, including changes in the thyroid and hematological alterations. industrialchemicals.gov.au A subsequent 28-day oral toxicity study established a no-observed-adverse-effect level (NOAEL) of 80 mg/kg bw/day. industrialchemicals.gov.au

| Hazard | Observation for this compound | Source |

|---|---|---|

| Acute Oral Toxicity | Harmful if swallowed | lookchem.com |

| Skin Irritation | Causes skin irritation | lookchem.com |

| Eye Irritation | Causes serious eye irritation | lookchem.com |

| Respiratory Irritation | May cause respiratory irritation | lookchem.com |

These findings on a related compound suggest that the toxicity profile of this compound warrants careful investigation, particularly for any potential systemic effects following exposure. However, without direct studies, a definitive safety profile cannot be established.

Future Perspectives and Emerging Research Avenues for 3 Bromo 6 Methoxypyridin 2 Amine

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 3-Bromo-6-methoxypyridin-2-amine and its derivatives will likely focus on improving efficiency and sustainability. Current methods for analogous compounds often involve multi-step sequences. For instance, the synthesis of the isomeric 6-bromo-2-methoxy-3-aminopyridine has been achieved through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) in 1,4-dioxane (B91453) at high temperatures. nih.gov

Emerging research avenues aim to move beyond these traditional methods. Future methodologies could include:

Microwave-Assisted Synthesis : This technique, noted as an alternative for preparing similar diaminopyridines, can significantly reduce reaction times and improve yields. georgiasouthern.edu

Pressure Tube Reactions : The use of high heat and pressure in a sealed system has proven successful for synthesizing related 2-Bromo-6-alkylaminopyridines, achieving yields over 50%. georgiasouthern.edu This method could be adapted for this compound, offering a more direct and forceful reaction pathway.

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and easier scalability, representing a significant step towards sustainable, industrial-scale production.

These advanced methods promise to make the synthesis of this and related compounds more economical and environmentally friendly.

Exploration of Undiscovered Reactivity Patterns and Catalytic Applications

The inherent chemical functionalities of this compound—an electrophilic site at the bromine-substituted carbon, a nucleophilic amino group, and the coordinating pyridine (B92270) nitrogen—make it a rich substrate for exploring new chemical reactions. cymitquimica.com The presence of both bromo and amino groups makes it an ideal candidate for intramolecular reactions to form novel fused heterocyclic systems.

A significant area of future research lies in its use as a precursor for specialized ligands in catalysis. Research on the structurally similar 2-Bromo-6-methylaminopyridine has shown its utility in synthesizing scaffolded ligands for Extended Metal Atom Chains (EMACs). georgiasouthern.edu These multimetallic complexes have unique magnetic properties derived from direct metal-to-metal communication. georgiasouthern.edu By extension, this compound could be used to create a new family of ligands, where the methoxy (B1213986) group could fine-tune the electronic properties and stability of the resulting metal complexes for specific catalytic or magnetic applications. georgiasouthern.edu

Advanced Computational Modeling for Predictive Design and Mechanistic Understanding

Computational chemistry is a powerful tool for accelerating research and discovery. Future studies on this compound will heavily rely on advanced computational modeling to predict its behavior and guide experimental work. Drawing parallels from research on derivatives like N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, several computational avenues are evident. mdpi.com

Density Functional Theory (DFT) : DFT calculations can be used to determine the molecule's electronic structure, reactivity descriptors, and predict the most likely sites for electrophilic or nucleophilic attack. This helps in understanding its reaction mechanisms and designing new synthetic routes. mdpi.com

In Silico Docking : To explore its medicinal potential, molecular docking simulations can predict how the molecule and its derivatives bind to the active sites of therapeutic protein targets. This allows for the virtual screening of large compound libraries to identify promising drug candidates before committing to laboratory synthesis. mdpi.com

Predictive Property Calculations : Tools can predict key physicochemical properties, such as the molecule's collision cross section (CCS) for different adducts, which is valuable for identifying the compound and its metabolites in complex mixtures using mass spectrometry. uni.lu

These computational approaches enable a more rational, predictive design of new molecules and a deeper mechanistic understanding of their chemical and biological actions.

Expansion of Biological Activity Profiling and Identification of Novel Therapeutic Targets

The structural motifs within this compound are common in biologically active compounds, suggesting significant therapeutic potential. A key future direction is the broad screening of this compound against various diseases.

A compelling example comes from research on its isomer, 6-bromo-2-methoxypyridin-3-amine, which served as a crucial intermediate in the synthesis of novel gamma-secretase modulators (GSMs). nih.gov These GSMs were designed to treat Alzheimer's disease by selectively reducing the production of the toxic amyloid-beta (Aβ42) peptide. nih.gov The resulting compounds showed improved activity and drug-like properties, demonstrating that the methoxypyridine core is a valuable scaffold for neurological drug discovery. nih.gov

Future research should therefore focus on synthesizing derivatives of this compound and screening them for similar GSM activity. Furthermore, given the urgent global threat of antimicrobial resistance, this compound and libraries derived from it should be profiled against multidrug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with a desired biological activity. nih.gov this compound is an ideal starting scaffold for such approaches due to its multiple points for chemical diversification. The amino and bromo groups are amenable to a wide range of coupling and substitution reactions.

This facilitates the creation of large combinatorial libraries, where a central core is decorated with a wide variety of chemical groups. Research on related aminopyridines has highlighted that using different primary amines in the synthesis "opens the potential to make hundreds of ligand versions". georgiasouthern.edu By applying this principle, a diverse library based on the this compound scaffold can be generated. This library can then be subjected to HTS to rapidly identify hits for various therapeutic targets or material properties, significantly accelerating the pace of discovery. nih.govnih.gov

Potential for Advanced Material Science and Supramolecular Chemistry Applications

The unique electronic and structural properties of substituted pyridines suggest that this compound could be a valuable component in advanced materials. A key emerging application is in the field of renewable energy. The isomeric compound 2-Bromo-6-methoxypyridin-3-amine has been identified as a perovskite material with a high photoluminescence quantum yield, making it suitable for use in solar cells where it can enhance efficiency. biosynth.com This indicates a promising research path for evaluating this compound and its derivatives in next-generation photovoltaic devices.

In supramolecular chemistry, the compound's ability to act as a ligand for metal ions opens up possibilities in creating complex, self-assembling structures. As demonstrated with similar compounds, it could be used to build Extended Metal Atom Chains (EMACs), which are materials with novel linear magnetic properties. georgiasouthern.edu The strategic placement of the amino, methoxy, and pyridine nitrogen atoms allows for specific coordination with metal ions, guiding the assembly of these advanced materials. georgiasouthern.edu

常见问题

How does the substitution pattern of 3-Bromo-6-methoxypyridin-2-amine influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

Level: Advanced

Answer:

The bromine atom at position 3 and the methoxy group at position 6 create steric and electronic effects that modulate NAS reactivity. The methoxy group, being electron-donating, activates the pyridine ring toward electrophilic substitution but deactivates it for nucleophilic attacks. Bromine’s position at C3 directs nucleophiles to the para position (C5), but steric hindrance from the amine group at C2 may reduce reaction efficiency. For optimized NAS, use polar aprotic solvents (e.g., DMF) with copper(I) catalysts to enhance regioselectivity . Comparative studies with analogs like 6-Bromo-2-methoxypyridin-3-amine (CAS 89466-18-2) suggest that minor positional changes in substituents can drastically alter reaction pathways .

What analytical techniques are most reliable for confirming the purity and structure of this compound?

Level: Basic

Answer:

- NMR Spectroscopy: H and C NMR can confirm the presence of the methoxy group (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm). N NMR is useful for verifying the amine group .

- HPLC-MS: Reverse-phase HPLC with a C18 column and electrospray ionization (ESI-MS) detects impurities (<1%) and validates molecular weight (theoretical: 217.03 g/mol) .

- X-ray Crystallography: Resolves ambiguities in substitution patterns, especially when synthesizing derivatives .

How can contradictory bioactivity data for this compound in enzyme inhibition assays be resolved?

Level: Advanced

Answer:

Contradictions often arise from assay conditions (e.g., pH, solvent) or protein conformation states.

- Methodological Adjustments:

- Use isothermal titration calorimetry (ITC) to measure binding constants directly, avoiding fluorescence/absorbance artifacts.